molecular formula C23H29N3 B11947968 N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 853310-53-9

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B11947968
CAS No.: 853310-53-9
M. Wt: 347.5 g/mol
InChI Key: IVTYDHXGFBOASK-UHFFFAOYSA-N
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Description

N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps. One common method includes the Friedländer condensation, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form quinoline derivatives . The tert-butyl group is introduced through alkylation reactions, and the final product is obtained by reacting the quinoline derivative with N,N-dimethylethylenediamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Properties

CAS No.

853310-53-9

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C23H29N3/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(24-14-15-26(4)5)19-8-6-7-9-20(19)25-21/h6-13,16H,14-15H2,1-5H3,(H,24,25)

InChI Key

IVTYDHXGFBOASK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C

Origin of Product

United States

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